

Spectroscopic Profile of 3-Iodo-2-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Iodo-2-nitrophenol*

Cat. No.: *B569415*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Iodo-2-nitrophenol** (CAS No. 861010-57-3), a valuable chemical intermediate in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

Executive Summary

3-Iodo-2-nitrophenol is a substituted aromatic compound with significant potential in synthetic organic chemistry. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside the methodologies for their acquisition.

Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally-derived spectroscopic data for **3-Iodo-2-nitrophenol**, this section provides predicted data and typical spectral ranges based on the analysis of structurally similar compounds. Researchers are encouraged to perform their own analytical characterization for definitive results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables outline the predicted chemical shifts for the ^1H and ^{13}C nuclei of **3-Iodo-2-nitrophenol**.

Table 1: Predicted ^1H NMR Spectral Data for **3-Iodo-2-nitrophenol**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-4	7.2 - 7.5	Doublet of doublets
H-5	6.8 - 7.1	Triplet
H-6	7.6 - 7.9	Doublet of doublets
-OH	10.0 - 11.0	Singlet (broad)

Predictions are based on standard substituent effects on the benzene ring.

Table 2: Predicted ^{13}C NMR Spectral Data for **3-Iodo-2-nitrophenol**

Carbon	Predicted Chemical Shift (δ , ppm)
C-1 (C-OH)	150 - 155
C-2 (C-NO ₂)	135 - 140
C-3 (C-I)	90 - 95
C-4	125 - 130
C-5	120 - 125
C-6	130 - 135

Predictions are based on established increments for iodo, nitro, and hydroxyl functional groups on an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for **3-Iodo-2-nitrophenol** are listed below.

Table 3: Predicted FT-IR Spectral Data for **3-Iodo-2-nitrophenol**

Functional Group	Characteristic Absorption (cm ⁻¹)
O-H stretch (phenol)	3200 - 3600 (broad)
C-H stretch (aromatic)	3000 - 3100
N=O stretch (asymmetric)	1520 - 1560
N=O stretch (symmetric)	1340 - 1380
C=C stretch (aromatic)	1450 - 1600
C-O stretch (phenol)	1180 - 1260
C-I stretch	500 - 600

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratio (m/z) for the molecular ion and major fragments are presented.

Table 4: Predicted Mass Spectrometry Data for **3-Iodo-2-nitrophenol**

Fragment	Predicted m/z	Description
[M] ⁺	265	Molecular Ion
[M-NO ₂] ⁺	219	Loss of a nitro group
[M-OH] ⁺	248	Loss of a hydroxyl group
[C ₆ H ₄ IO] ⁺	220	Fragment after loss of HNO ₂

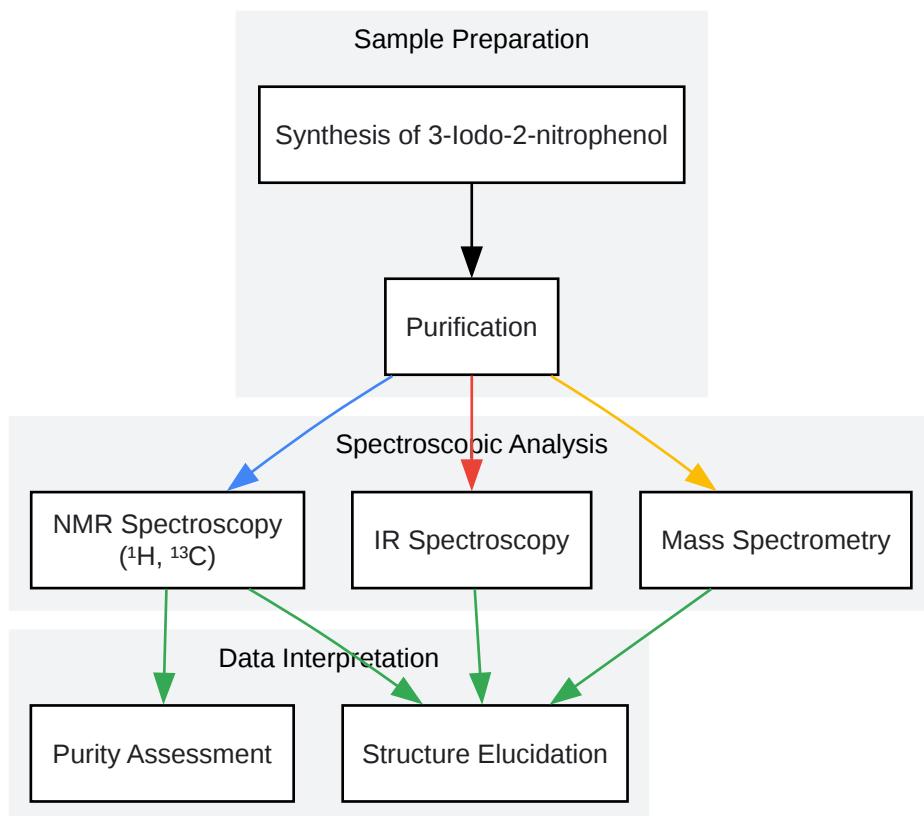
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

A sample of **3-Iodo-2-nitrophenol** would be dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) containing tetramethylsilane (TMS) as an internal standard. ^1H and ^{13}C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

IR Spectroscopy


An FT-IR spectrum would be obtained using a Fourier Transform Infrared spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum would be recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

A mass spectrum would be acquired using a mass spectrometer, typically with an electron ionization (EI) source. The sample would be introduced into the instrument, and the resulting fragmentation pattern would be analyzed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **3-Iodo-2-nitrophenol**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Iodo-2-nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b569415#spectroscopic-data-for-3-iodo-2-nitrophenol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com